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Compound of Interest

Compound Name: 2,3-Dichloropyridine

Cat. No.: B146566

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological and
safety data for 2,3-Dichloropyridine (CAS No. 2402-77-9). The information is compiled from
various sources, including safety data sheets, regulatory summaries, and scientific literature.
This document is intended to serve as a key resource for professionals involved in the
handling, research, and development of substances containing this chemical intermediate.

Chemical and Physical Properties

2,3-Dichloropyridine is a chlorinated derivative of pyridine. It is important to understand its
physical and chemical characteristics as they can influence its toxicological properties and the
necessary safety precautions.
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Property Value

Molecular Formula CsHsCIz2N

Molecular Weight 147.99 g/mol

Appearance White to slightly beige crystalline powder
Melting Point 67 -70°C

Boiling Point 192.5 °C at 760 mmHg

Flash Point 45 °C

Water Solubility Slightly soluble

Vapor Pressure 0.679 mmHg at 25 °C

Toxicological Data

The toxicological profile of 2,3-Dichloropyridine is summarized in the following sections, with
guantitative data presented in structured tables.

Acute Toxicity

Acute toxicity data provides insights into the potential for harm from short-term exposure. The
available data for 2,3-Dichloropyridine is primarily from animal studies.

Table 1: Acute Toxicity of 2,3-Dichloropyridine

. Toxic Effects
Test Species Route Value
Observed

Behavioral:
Somnolence
(general

] depressed

LDso Mouse Intraperitoneal 135 mg/kg[1] o

activity),
Antipsychotic;
Liver: Fatty liver

degeneration[1]
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Irritation and Sensitization

2,3-Dichloropyridine is known to be an irritant to the skin, eyes, and respiratory system.

Table 2: Irritation Data for 2,3-Dichloropyridine

Endpoint Result

Skin Irritation Causes skin irritation[1][2]

Eye Irritation Causes serious eye irritation[2]

Respiratory Irritation May cause respiratory irritation

Skin Sensitization No data available
Genotoxicity

Based on a comprehensive review of available in vitro and in vivo studies, 2,3-
Dichloropyridine is not considered to be genotoxic.

Table 3: Genotoxicity of 2,3-Dichloropyridine

Assay Type Result
In vitro and in vivo studies Not genotoxic
Carcinogenicity

Long-term carcinogenicity studies in rodents have not shown any carcinogenic potential for 2,3-
Dichloropyridine.

Table 4: Carcinogenicity of 2,3-Dichloropyridine

Species Study Duration Conclusion
Rat 2 years No carcinogenic potential
Mouse 2 years No carcinogenic potential
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The substance is not listed as a carcinogen by the National Toxicology Program (NTP), the
International Agency for Research on Cancer (IARC), or the Occupational Safety and Health
Administration (OSHA).

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental effects of 2,3-Dichloropyridine have been
conducted.

Table 5: Reproductive and Developmental Toxicity of 2,3-Dichloropyridine

Study Type Species NOAEL Observations

] o N No reproductive
Reproductive Toxicity Not specified 600 mg/kg/day o
toxicity observed.

Effects observed were
Developmental - ) .
o Not specified 200 mg/kg/day likely a reflection of
Toxicity -
maternal toxicity.

Toxicokinetics and Metabolism

There is limited specific information available on the toxicokinetics (absorption, distribution,
metabolism, and excretion) of 2,3-Dichloropyridine. However, studies on structurally related
chlorinated pyridines, such as o-chloropyridine, suggest that they are rapidly absorbed through
the skin. The metabolism of chlorinated pyridines may involve C- and N-oxidation, with
potential for conjugation. For o-chloropyridine, metabolism in rats is significant, with less than
1% of the parent compound being excreted unchanged in urine.

Experimental Protocols

Detailed experimental protocols for the key toxicological studies on 2,3-Dichloropyridine are
not publicly available in full. However, the studies are generally conducted in accordance with
internationally recognized guidelines, such as those from the Organisation for Economic Co-
operation and Development (OECD). The following sections describe the general principles of
these protocols.
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Acute Oral Toxicity (OECD 420, 423, 425)

These guidelines describe methods for determining the acute oral toxicity of a substance. The
general procedure involves:

Test Animals: Typically, a single sex (usually females) of a rodent species (e.g., rats or mice)
is used.

o Dosage: A stepwise procedure with the use of a small number of animals per step at
predefined dose levels.

o Observation: Animals are observed for a defined period (e.g., 14 days) for signs of toxicity
and mortality.

Endpoint: The LDso (median lethal dose) or an acute toxic class is determined.

Skin and Eye Irritation (OECD 404 and 405)

These guidelines outline the procedures for assessing the potential of a substance to cause
skin and eye irritation.

o Test Animals: Typically, albino rabbits are used.

» Application: A specified amount of the test substance is applied to the skin or instilled into the
eye of the animals.

» Observation: The application site is observed for signs of irritation (e.g., erythema, edema,
opacity, iritis) at specific intervals.

Scoring: The severity of the irritation is scored according to a standardized system.

Genotoxicity Testing Strategy

A battery of tests is typically employed to assess the genotoxic potential of a substance, as no
single test can detect all relevant genotoxic endpoints.

Caption: A typical workflow for genotoxicity testing, starting with in vitro assays followed by in
vivo tests if positive results are observed.
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Chronic Toxicity and Carcinogenicity Studies (OECD 452
and 451)

These long-term studies are designed to evaluate the potential for a substance to cause
chronic toxicity and cancer.

Test Animals: Typically, two rodent species (e.g., rats and mice) of both sexes are used.

o Exposure Duration: Animals are exposed to the test substance for a major portion of their
lifespan (e.g., 2 years).

e Dose Levels: At least three dose levels and a control group are used. The highest dose
should induce some toxicity but not significantly increase mortality.

o Observations: Comprehensive clinical observations, body weight, food consumption,
hematology, clinical chemistry, and histopathological examinations are performed.

Reproductive and Developmental Toxicity Screening
Test (OECD 421)

This screening test provides information on the potential effects of a substance on reproduction
and development.

o Test Animals: Rats of both sexes are used.

» Exposure: The substance is administered to males and females before, during, and after
mating. Females are dosed throughout pregnancy and lactation.

» Endpoints: Effects on mating, fertility, pregnancy, maternal behavior, and offspring viability
and growth are assessed.

Signaling Pathways and Mechanisms of Toxicity

Currently, there is no specific information available in the public domain regarding the signaling
pathways that are directly affected by 2,3-Dichloropyridine. The observed toxicity, such as
irritation, is likely due to its chemical reactivity with biological macromolecules at the site of
contact. The liver toxicity observed in acute high-dose studies in mice suggests a potential for
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metabolic activation to reactive intermediates, a common mechanism for many chlorinated
aromatic compounds. However, without specific mechanistic studies on 2,3-Dichloropyridine,
any proposed signaling pathway would be speculative.

The general mechanism of toxicity for some chlorinated pyridines involves metabolic activation
by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can cause
cellular damage through oxidative stress or by forming adducts with proteins and DNA.

Phase II Metabolism

Phase I Metabolism o
e.g., Glutathione b Conjugation
Cytochrome P450
Adduct Formation,

Click to download full resolution via product page

Caption: A putative metabolic pathway for chlorinated pyridines, which may be applicable to
2,3-Dichloropyridine.

Safety Precautions and Handling

Given its toxicological profile, strict safety precautions should be observed when handling 2,3-
Dichloropyridine.

e Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
o Personal Protective Equipment (PPE):

o Eye/Face Protection: Wear chemical safety goggles and a face shield.

o Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.

o Respiratory Protection: If dusts or vapors are generated, use a NIOSH-approved
respirator.
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» Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust and vapors. Wash
hands thoroughly after handling.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from
incompatible materials such as strong oxidizing agents.

Conclusion

2,3-Dichloropyridine is a chemical intermediate that is irritating to the skin, eyes, and
respiratory system. Acute exposure to high doses can cause systemic toxicity, particularly
affecting the liver. Based on the available data from comprehensive studies, it is not considered
to be genotoxic or carcinogenic. Reproductive and developmental toxicity have been observed
only at high doses that also cause maternal toxicity. Due to the lack of detailed public
information on its toxicokinetics and specific mechanisms of toxicity, caution should be
exercised when handling this compound, and appropriate safety measures must be
implemented to minimize exposure. Further research into its metabolic pathways and potential
to affect cellular signaling would provide a more complete understanding of its toxicological
profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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